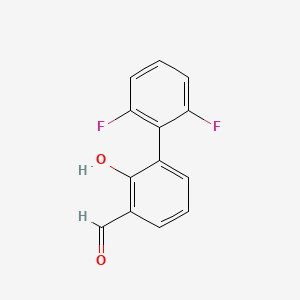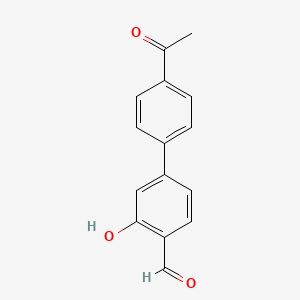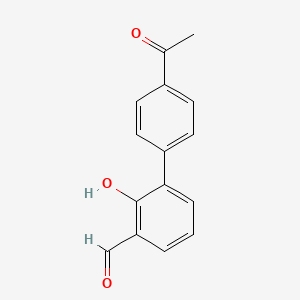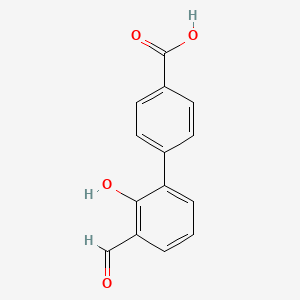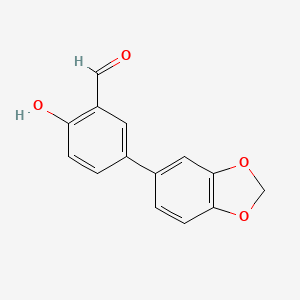
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% (2F4MDP) is a phenolic compound that has been used in a variety of scientific research applications. It is a simple phenol derivative with a high purity level of 95%. The compound has a broad range of uses in laboratory experiments and scientific research due to its unique properties and structure. It has been used in the synthesis of other compounds, in the investigation of biochemical and physiological effects, and in the study of mechanisms of action.
Scientific Research Applications
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of drugs and other compounds. It has also been used in the study of mechanisms of action, as well as in the investigation of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood. It is believed to interact with proteins and enzymes in the body, which can lead to changes in biochemical and physiological processes. It is also believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the body's metabolism.
Biochemical and Physiological Effects
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to reduced inflammation and pain. It has also been shown to increase the activity of certain enzymes, such as glutathione S-transferase, which can lead to increased antioxidant activity. In addition, it has been shown to have anti-tumor and anti-cancer effects, as well as anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a simple phenol derivative with a high purity level of 95%. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a relatively unstable compound and can decompose quickly if not stored properly. In addition, it has a low solubility in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is the use of the compound in drug development. It could be used as a starting material for the synthesis of new drugs and compounds. In addition, it could be used in the study of mechanisms of action and biochemical and physiological effects. Finally, it could be used in the investigation of its potential anti-inflammatory and anti-tumor effects.
Synthesis Methods
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized using a multi-step process. The first step involves the reaction of benzyl alcohol with p-toluenesulfonyl chloride in the presence of anhydrous sodium acetate to form the benzyl ester. This is then reacted with 3,4-methylenedioxyphenylacetic acid in the presence of sodium hydroxide to form the desired product. The final step is the purification of the compound using a series of recrystallization and distillation steps.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-12(11)16)10-2-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMRTOBVXWVHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3,4-methylenedioxyphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




